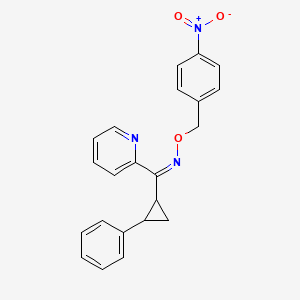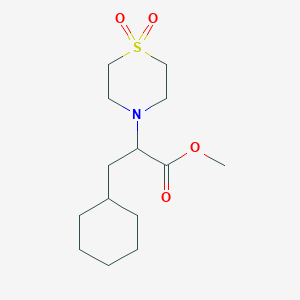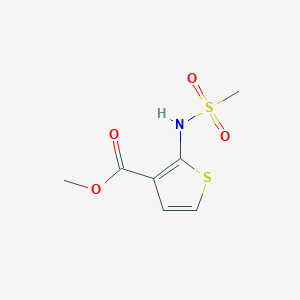
methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate, also known as DCB-MPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Reactions : The compound has been utilized in the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives through a reaction involving chloromethyloxirane, leading to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds and substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).
Crystal Structure Determination : The crystal structure of chain-functionalized pyrroles, important active candidates as antitumoral agents, was determined ab initio from synchrotron X-ray powder diffraction data, showcasing their importance in medicinal chemistry (Silva et al., 2012).
Supramolecular Synthon for Crystal Engineering : Pyrrole-2-carboxylates like methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate have been used to create hexagonal and grid supramolecular structures, highlighting their potential in crystal engineering and material science applications (Yin & Li, 2006).
Hydrogen Bonding in Crystals : Studies have focused on the hydrogen bonding patterns in crystals of pyrrol-2-yl chloromethyl ketone derivatives and methyl pyrrole-2-carboxylate, providing insights into their structural stability and interactions (Domagała et al., 2022).
Streamlined Synthesis Involving Pyrroles : The compound is part of streamlined synthesis methodologies involving sequential N-alkylation, CuAAC, and [4 + 2] cyclization reactions, indicating its versatility in organic synthesis (Bonacorso et al., 2019).
Medicinal Chemistry and Drug Design
Antitumoral and Therapeutic Applications : The compound and its derivatives have shown potential as antitumoral agents and scaffolds in medicinal chemistry for synthesizing nitrogen heterocycles with potential therapeutic interest (Rochais et al., 2004).
Antimicrobial Activities : Some derivatives of methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate have been synthesized and evaluated for their in vitro antimicrobial activities, revealing the importance of the heterocyclic ring and specific structural features in antimicrobial efficacy (Hublikar et al., 2019).
Propiedades
IUPAC Name |
methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-13(18)10-5-7(6-16-10)12(17)8-3-2-4-9(14)11(8)15/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWXOKMWBLWXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B3127792.png)


![2,2,2-Trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethanone](/img/structure/B3127798.png)
![8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B3127813.png)

![Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate](/img/structure/B3127833.png)

![7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3127839.png)

![N-[bis(ethylsulfanyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3127855.png)
![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B3127889.png)